Cas no 2260917-54-0 (1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)
![1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- structure](https://ja.kuujia.com/scimg/cas/2260917-54-0x500.png)
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- 化学的及び物理的性質
名前と識別子
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- 1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-
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- インチ: 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3/t11-,14-
- InChIKey: WGMBNLDUBIKMSC-YEORSEQZSA-N
- ほほえんだ: O1[C@@]2(CC[C@@H](N)CC2)CN(C(OC(C)(C)C)=O)CC1
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6732049-5.0g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-13 | |
Aaron | AR0249H6-1g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Aaron | AR0249H6-2.5g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 2.5g |
$2950.00 | 2025-02-15 | |
Aaron | AR0249H6-5g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 5g |
$4353.00 | 2025-02-15 | |
1PlusChem | 1P02498U-10g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 10g |
$5831.00 | 2024-05-24 | |
1PlusChem | 1P02498U-2.5g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 2.5g |
$2691.00 | 2024-05-24 | |
1PlusChem | 1P02498U-100mg |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95% | 100mg |
$527.00 | 2024-05-24 | |
Enamine | EN300-6732049-0.5g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95.0% | 0.5g |
$847.0 | 2025-03-13 | |
Enamine | EN300-6732049-0.25g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95.0% | 0.25g |
$538.0 | 2025-03-13 | |
Enamine | EN300-6732049-2.5g |
tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
2260917-54-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-13 |
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-に関する追加情報
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- (CAS No. 2260917-54-0)
1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- (CAS No. 2260917-54-0) is a unique and highly specialized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their structural complexity and diverse biological activities. The presence of the 1-oxa and 4-aza functionalities, along with the 9-amino group and the 1,1-dimethylethyl ester substituent, imparts unique chemical and biological properties to this molecule.
The trans- configuration of this compound is particularly noteworthy, as it can significantly influence its conformational flexibility and binding affinity to biological targets. This configuration has been shown to enhance the compound's stability and bioavailability, making it a promising candidate for various therapeutic applications.
In recent years, there has been a growing interest in the development of spirocyclic compounds for their potential use in treating a wide range of diseases. The unique structural features of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- have led researchers to explore its potential as a lead compound for drug discovery. Studies have indicated that this compound exhibits potent activity against several biological targets, including enzymes and receptors involved in various pathological processes.
The 9-amino group in the structure is particularly important as it can participate in hydrogen bonding interactions with target proteins, thereby enhancing the compound's binding affinity and selectivity. Additionally, the presence of the 1,1-dimethylethyl ester substituent provides enhanced lipophilicity and metabolic stability, which are crucial for improving the pharmacokinetic properties of the compound.
The spirocyclic scaffold of this compound has been shown to exhibit excellent conformational rigidity, which can help in optimizing its pharmacological profile. This rigidity can reduce unwanted side effects by minimizing off-target interactions and improving target specificity. Moreover, the spirocyclic structure provides a robust platform for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.
In terms of synthetic accessibility, recent advancements in organic synthesis have made it possible to efficiently produce this compound on a larger scale. Various synthetic routes have been developed that allow for high yields and purity levels, making it feasible to conduct extensive preclinical studies and clinical trials.
The potential therapeutic applications of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- are diverse and promising. Research has shown that this compound may have activity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, it has demonstrated potential as an anti-inflammatory agent by modulating key inflammatory mediators.
In conclusion, 1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans- (CAS No. 2260917-54-0) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.
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